Methyl 3-(piperidin-3-yl)propanoate
Overview
Description
Methyl 3-(piperidin-3-yl)propanoate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Mechanism of Action
Target of Action
The primary targets of Methyl 3-(piperidin-3-yl)propanoate are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound .
Mode of Action
Other piperidine derivatives have been shown to interact with various receptors and enzymes, influencing cellular processes
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.
Result of Action
Based on its structure, it may have potential interactions with various cellular targets, but these effects would need to be confirmed through experimental studies .
Biochemical Analysis
Biochemical Properties
Methyl 3-(piperidin-3-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it leads to the formation of 3-(piperidin-3-yl)propanoic acid and methanol. Additionally, this compound can bind to certain receptors and transporters, influencing their activity and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release by interacting with specific receptors on the cell surface. This modulation can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit certain enzymes, such as esterases, leading to the accumulation of its substrate. This inhibition can result in altered metabolic flux and changes in gene expression. Additionally, this compound can interact with specific receptors, leading to their activation or inhibition, which in turn affects cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and altered metabolic function. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, leading to the formation of 3-(piperidin-3-yl)propanoic acid and methanol. This metabolic process can influence the levels of various metabolites and affect overall metabolic flux. Additionally, the compound can interact with other enzymes and cofactors, further modulating its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals. This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(piperidin-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic piperidine attacks the electrophilic carbon-carbon double bond of methyl acrylate, followed by protonation to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or rhodium complexes, can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(piperidin-3-yl)propanoic acid, while reduction can produce 3-(piperidin-3-yl)propanol.
Scientific Research Applications
Methyl 3-(piperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of piperidine-based drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperidin-1-yl)propanoate: Another piperidine derivative with similar structural features but different substitution patterns.
Methyl 3-(piperidin-4-yl)propanoate: A compound with the piperidine ring substituted at the 4-position instead of the 3-position.
Uniqueness
Methyl 3-(piperidin-3-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
methyl 3-piperidin-3-ylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCAJSGDZGKOBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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